molecular formula C16H16N2O3 B2939163 N-(4-acetamidophenyl)-2-phenoxyacetamide CAS No. 303122-33-0

N-(4-acetamidophenyl)-2-phenoxyacetamide

Cat. No.: B2939163
CAS No.: 303122-33-0
M. Wt: 284.315
InChI Key: IDUYMLSLLYSAFE-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-phenoxyacetamide is an organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial processes. This compound is characterized by the presence of an acetamidophenyl group and a phenoxyacetamide moiety, which contribute to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

N-(4-acetamidophenyl)-2-phenoxyacetamide, also known as N-[4-(acetylamino)phenyl]-2-phenoxyacetamide, is a potent and selective reversible inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

The compound interacts with COX-2 by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, leading to a decrease in the production of these inflammatory mediators. This results in reduced inflammation and pain.

Pharmacokinetics

Similar compounds such as acetaminophen have been shown to be rapidly absorbed in the gastrointestinal tract and metabolized in the liver . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, providing relief for conditions such as arthritis, acute pain, and dysmenorrhea.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity. Additionally, genetic factors such as polymorphisms in the COX-2 gene or drug transporters could potentially influence the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-phenoxyacetamide typically involves the reaction of 4-acetamidophenol with phenoxyacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . The general reaction scheme is as follows:

4-acetamidophenol+phenoxyacetyl chlorideThis compound\text{4-acetamidophenol} + \text{phenoxyacetyl chloride} \rightarrow \text{this compound} 4-acetamidophenol+phenoxyacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenoxyacetamides .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-12(19)17-13-7-9-14(10-8-13)18-16(20)11-21-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUYMLSLLYSAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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